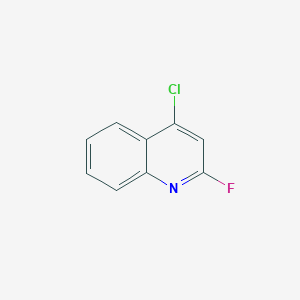

4-Chloro-2-fluoroquinoline

Número de catálogo B8533081

Peso molecular: 181.59 g/mol

Clave InChI: WGXXKIPCZQQLGO-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05859255

Procedure details

A solution containing 4-chloroquinoline (1.0 g, 6 mmol), iodine (l.55 g, 6 mmol) and triethylamine (0.60 g, 6 mmol) in CF2ClCFl2 (30 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (7 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution at room temperature using narrow bore PTFE tubing at 20 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (30 ml) and extracted with dichloromethane. The organic extracts were dried and evaporated to a brown oil (1.01 g). GC/MS analysis showed a 76% conversion of starting material. Column chromatography on silica gel with dichloromethane as eluant gave 2 fluoro-4-chloroquinoline (0.76 g, 90%); m.p 60°-61° C. (vacuum sublimation oil bath temp. 50° C./<1 mmHg) as white needles; RF 0.78 (CH2CI2); (Found C, 59.7;H, 2.9; N, 7.6. C9H5NClF requires: C, 59.5; H, 2.75; N, 7.7%); δH (400 MHZ, CDCl3, Me4Si) 7.20 ppm (1H, d, JH,3,F 2.4, H-3), 7.62 (1H, d d d, JH5,H6 =JH6,H7 7.4, JH6,H8 1.2, H-6), 7.78 (1H, d d d, JH6,H7 =JH7,H8 7.8, JH5,H7 1.2, H-7), 7.96 (1H, d, JH7,H8 8.4, H-8), 8.19 (1H, d, HH5,H6 8.4, H-5); δF (235 MHz, CDCl3, CFCl3) -61.5 pm (s); δC (100 MHz, CDCl3, Me4Si) 110.2 ppm (d, 2J 45.8, C-3), 124.2 (d, 5J 0.8, C-5), 125.1 (d,4J 2.6, C-4a), 127.0 (d 6J 2.7, C-6), 128.5 (d, 4J 1.5, C-8), 131.6 (s, C-7), 145.9 (d, 3J 18, C-8a), 146.6 (d, 3J 12.5, C-4), 160.2 (d, 1J 242.3, C-2); m/z (E1+) 183 (M+, 26%), 181 (M+, 100%), 146 (35), 126 (15), 75 (12), 50 (11).

[Compound]

Name

lime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

fluorine

Quantity

7 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

PTFE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

fluorine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

90%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.II.C(N(CC)CC)C.[F:21]F>S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>[F:21][C:4]1[CH:3]=[C:2]([Cl:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=NC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

[Compound]

|

Name

|

lime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

fluorine

|

|

Quantity

|

7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Four

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

PTFE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

fluorine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Seven

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a drying tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then passed through the stirred solution at room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to a brown oil (1.01 g)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=NC2=CC=CC=C2C(=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.76 g | |

| YIELD: PERCENTYIELD | 90% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |